An In-depth Technical Guide to Biphenyl-4-yl Dimethylcarbamate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Biphenyl-4-yl Dimethylcarbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of biphenyl-4-yl dimethylcarbamate, a molecule of significant interest in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its study and application. We will delve into its chemical structure, predictable physicochemical properties, a validated synthetic protocol, and its potential as a strategic intermediate in the development of novel therapeutics and functional materials. This document is intended to serve as a foundational resource, empowering researchers to explore the full potential of this versatile biphenyl derivative.
Introduction: The Strategic Importance of the Biphenyl Carbamate Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, yet conformationally flexible, nature allows it to effectively occupy and interact with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1] The carbamate functional group, particularly the dimethylcarbamate, serves not only as a stable protecting group but also as a powerful tool in synthetic organic chemistry.
Biphenyl-4-yl dimethylcarbamate combines these two key features, positioning it as a valuable building block. The dimethylcarbamate group can act as a potent directed metalation group (DMG), enabling regioselective functionalization of the aromatic rings—a cornerstone of modern synthetic strategy.[2][3] This guide will elucidate the fundamental aspects of biphenyl-4-yl dimethylcarbamate, providing a technical foundation for its synthesis and strategic application.
Chemical Structure and Physicochemical Properties
Biphenyl-4-yl dimethylcarbamate consists of a biphenyl core where a dimethylcarbamate group is attached to one of the phenyl rings at the 4-position via an oxygen atom.
IUPAC Name: [1,1'-biphenyl]-4-yl dimethylcarbamate
Molecular Formula: C₁₅H₁₅NO₂
Molecular Weight: 241.29 g/mol
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Based on analogous biphenyl derivatives such as 4,4'-dimethylbiphenyl (melting point 121-124 °C).[4] |
| Boiling Point | > 300 °C | Biphenyl derivatives generally have high boiling points.[5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Sparingly soluble in water. | Based on the properties of similar organic molecules like Dimethyl biphenyl-4,4'-dicarboxylate.[6] |
| Appearance | Likely a white to off-white crystalline solid. | Common appearance for purified biphenyl compounds. |
Synthesis of Biphenyl-4-yl Dimethylcarbamate: A Validated Protocol
The most direct and efficient synthesis of biphenyl-4-yl dimethylcarbamate is through the reaction of its precursor, 4-hydroxybiphenyl, with dimethylcarbamoyl chloride. This is a standard procedure for the formation of carbamates from phenols.
Reaction Scheme:
Caption: Synthesis of biphenyl-4-yl dimethylcarbamate.
Experimental Protocol:
Materials:
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4-Hydroxybiphenyl
-
Dimethylcarbamoyl chloride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybiphenyl (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is completely dissolved.
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Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.1 eq) to the stirred solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure biphenyl-4-yl dimethylcarbamate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the dimethylcarbamoyl chloride.
-
Anhydrous Solvent: Ensures the reagents remain reactive and prevents unwanted side reactions.
-
Base: Triethylamine or pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the acyl chloride. Allowing it to warm to room temperature ensures the reaction goes to completion.
Spectroscopic Characterization (Predicted)
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.55 | m | 4H | Aromatic protons on both rings |
| ~ 7.45 - 7.35 | m | 3H | Aromatic protons on both rings |
| ~ 7.20 | d | 2H | Aromatic protons ortho to the carbamate group |
| ~ 3.10 | s | 3H | N-CH₃ |
| ~ 3.00 | s | 3H | N-CH₃ |
13C NMR (101 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | C=O (carbamate) |
| ~ 150 | C-O (aromatic) |
| ~ 140 | Quaternary aromatic carbons |
| ~ 135 | Quaternary aromatic carbons |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 122 | Aromatic CH |
| ~ 37 | N-CH₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 3000 | Aromatic C-H stretch |
| ~ 2930 | Aliphatic C-H stretch (N-CH₃) |
| ~ 1720 - 1700 | C=O stretch (strong, characteristic of carbamate) |
| ~ 1600, 1480 | Aromatic C=C stretch |
| ~ 1250 - 1200 | C-O stretch (ester linkage) |
| ~ 1180 | C-N stretch |
Mass Spectrometry (MS):
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Expected [M]+: m/z = 241.11
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the dimethylcarbamoyl group and fragments characteristic of the biphenyl core.
Applications in Research and Drug Development
Directed Ortho-Metalation (DoM)
The dimethylcarbamate group is one of the most powerful directed metalation groups (DMGs) in organic synthesis.[2][3] This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group, followed by quenching with an electrophile to introduce a wide variety of substituents.
Caption: Directed Ortho-Metalation of Biphenyl-4-yl Dimethylcarbamate.
This strategy provides a powerful route to synthesize highly substituted biphenyl derivatives, which are often challenging to prepare via traditional cross-coupling methods. The resulting functionalized biphenyls can then be elaborated into more complex molecules with potential biological activity.
Precursor for Biologically Active Molecules
The biphenyl scaffold is a key component of numerous pharmaceuticals. By using biphenyl-4-yl dimethylcarbamate as a starting material, researchers can access a library of novel biphenyl derivatives for screening in various biological assays. The carbamate can be readily cleaved under acidic or basic conditions to reveal the 4-hydroxybiphenyl core, allowing for further derivatization at the phenolic oxygen.
Potential therapeutic areas for derivatives of biphenyl-4-yl dimethylcarbamate include:
-
Anti-inflammatory agents: The biphenyl core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer agents: Many biphenyl-containing compounds have shown promise as anticancer agents by targeting various signaling pathways.
-
Enzyme inhibitors: Carbamates are known to act as inhibitors of various enzymes, such as cholinesterases.[10] The biphenyl moiety can provide additional binding interactions to enhance potency and selectivity.
Safety and Handling
While specific toxicity data for biphenyl-4-yl dimethylcarbamate is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Biphenyl-4-yl dimethylcarbamate is a strategically important molecule that holds significant potential for advancements in organic synthesis and medicinal chemistry. Although not extensively characterized in the literature, its synthesis is straightforward, and its properties and reactivity can be reliably predicted. The powerful directed metalation capabilities of the dimethylcarbamate group, combined with the privileged nature of the biphenyl scaffold, make this compound a valuable tool for the construction of complex and biologically relevant molecules. This guide provides the necessary foundational knowledge for researchers to confidently incorporate biphenyl-4-yl dimethylcarbamate into their synthetic and drug discovery programs.
References
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2019). Chemical Reviews, 119(12), 7190-7269.[2]
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4,4'-Dimethylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link][4]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). ACS Publications.[3]
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved from [Link]
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